N-(4-tert-Butylphenyl)-2-naphthylamine
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. N-(4-tert-Butylphenyl)-2-naphthylamine belongs to the diarylamine subclass, where the nitrogen atom is bonded to two aryl groups. The synthesis of such compounds often relies on modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for preparing aryl amines from aryl halides and amines under relatively mild conditions. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org The development of specialized ligands has been crucial in expanding the scope of the Buchwald-Hartwig amination to include a wide variety of substrates, including sterically hindered ones. wikipedia.orgorganic-chemistry.org
Significance of Naphthylamine Derivatives in Contemporary Chemical Research
Naphthylamine derivatives, in general, are of considerable interest in various fields of chemical research. They serve as crucial intermediates in the synthesis of azo dyes and have applications as antioxidants. wikipedia.orgnih.govchemicalbook.com The specific isomer, 2-naphthylamine (B18577), while historically used in dye manufacturing, is now primarily utilized in laboratory research due to its carcinogenic properties. nih.govnih.gov In contrast, 1-naphthylamine (B1663977) and its derivatives are key components in the synthesis of various dyes and agrochemicals. wikipedia.orgchemicalbook.com The planar and heteroaromatic nature of naphthylamines allows them to intercalate into DNA, a property that makes their derivatives valuable for exploring biological activities. mdpi.com Furthermore, naphthylamine derivatives are investigated for their potential in developing new pharmaceuticals, including antimicrobial and anticancer agents. mdpi.com Their unique photophysical properties also make them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
Role of Steric and Electronic Effects of the tert-Butylphenyl Moiety on Molecular Properties and Reactivity
The tert-butyl group (t-Bu) is a bulky substituent that exerts significant steric and electronic effects on a molecule. nih.govwikipedia.org Sterically, the large size of the tert-butyl group can hinder the approach of reagents to a nearby reactive center, influencing the regioselectivity and stereoselectivity of reactions. acs.orgacs.org This steric hindrance can also be used to stabilize reactive species by preventing their dimerization or decomposition. acs.org
Electronically, the tert-butyl group is an electron-donating group through induction. This can increase the electron density on the aromatic ring to which it is attached, potentially influencing the reactivity of the entire molecule. For instance, the electron-donating nature of the tert-butyl group can affect the photophysical properties of a molecule, such as its fluorescence and phosphorescence. acs.org In the context of this compound, the tert-butyl group on the phenyl ring can modulate the electronic properties of the amine nitrogen and the naphthyl ring system, thereby influencing its reactivity in, for example, palladium-catalyzed coupling reactions. nih.gov The presence of bulky groups like the tert-butyl group has been shown to be advantageous in the design of materials for OLEDs, as it can disrupt molecular stacking and lead to the formation of stable amorphous films. researchgate.net
Overview of Research Trajectories for Aryl Naphthylamines
Current research on aryl naphthylamines is diverse and expanding. A significant area of focus is their application in materials science, particularly in the development of organic electronics. Aryl naphthylamines are being investigated as components of hole-transporting layers and emissive layers in OLEDs. researchgate.netresearchgate.net Their tunable electronic properties and high thermal stability make them attractive for these applications.
Another major research direction is in medicinal chemistry. Scientists are exploring the synthesis of novel aryl naphthylamine derivatives with potential biological activities. This includes the development of new antimicrobial and anticancer agents, leveraging the ability of the naphthylamine core to interact with biological macromolecules. mdpi.comnih.gov
Furthermore, the development of new synthetic methodologies for the preparation of aryl naphthylamines continues to be an active area of research. This includes the refinement of existing methods like the Buchwald-Hartwig amination to allow for the coupling of more challenging substrates and the development of entirely new catalytic systems. wikipedia.orgnih.govmdpi.com The exploration of these compounds as antioxidants and in other industrial applications also continues to be of interest. nih.govcaymanchem.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-tert-butylphenyl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-20(2,3)17-9-12-18(13-10-17)21-19-11-8-15-6-4-5-7-16(15)14-19/h4-14,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIFSDHZQZHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609361 | |
| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-67-8 | |
| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Tert Butylphenyl 2 Naphthylamine
Direct N-Arylation Approaches
Direct N-arylation reactions are among the most efficient methods for synthesizing N-(4-tert-Butylphenyl)-2-naphthylamine, offering a straightforward connection of the two aromatic systems. These approaches are predominantly catalyzed by transition metals, with copper and palladium being the most extensively studied.
Copper-Catalyzed N-Arylation (e.g., Ullmann-type Reactions)
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the synthesis of this compound, this reaction would typically involve the coupling of 2-naphthylamine (B18577) with a 4-tert-butylphenyl halide (e.g., 4-tert-butylbromobenzene or 4-tert-butyliodobenzene) in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org
A typical Ullmann-type reaction involves the reaction of an aniline (B41778) with an aryl halide. wikipedia.org The mechanism is believed to involve the in situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org A practical example of a modern Ullmann-type coupling involves the use of a copper(I) iodide catalyst with a specific diamine ligand at room temperature. tcichemicals.com
Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its versatility and functional group tolerance in forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is a highly effective method for the synthesis of this compound. The reaction couples an amine with an aryl halide or triflate. wikipedia.orgchemeurope.com
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orgchemeurope.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. youtube.comorganic-chemistry.org Various generations of catalyst systems have been developed to expand the scope and efficiency of the reaction. wikipedia.org For instance, the use of bulky, electron-rich phosphine ligands can significantly improve reaction rates and yields. youtube.com
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Role | Examples |
|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Tri-tert-butylphosphine, BINAP, Xantphos |
| Base | Facilitates the deprotonation of the amine. | Sodium tert-butoxide, LHMDS |
| Solvent | Provides the reaction medium. | Toluene (B28343), Dioxane, THF |
Other Transition Metal-Catalyzed Coupling Reactions
Besides copper and palladium, other transition metals have been explored for N-arylation reactions, although they are less common for the specific synthesis of this compound. Research has shown that rhodium and iron can also catalyze the formation of C-N bonds. nih.govnih.gov For example, rhodium catalysts have been used in the diarylation of isocyanides, and iron salts have been shown to catalyze the synthesis of diarylamines. nih.govnih.gov These alternative methods could potentially be adapted for the synthesis of the target compound.
Multi-Step Synthetic Routes
Multi-step syntheses provide an alternative approach to this compound, allowing for greater control over the introduction of substituents and the construction of the final molecule.
Sequential Functionalization Strategies
A sequential functionalization strategy might involve the initial formation of a simpler diarylamine, followed by the introduction of the tert-butyl group. For instance, N-phenyl-2-naphthylamine could be synthesized first, and then a Friedel-Crafts alkylation could be employed to introduce the tert-butyl group at the para position of the phenyl ring. However, this approach may suffer from issues with regioselectivity.
A more controlled sequential approach involves a two-step palladium-catalyzed arylation. cmu.edu In this method, a primary amine is first coupled with one aryl bromide, and the resulting secondary amine is then coupled with a different aryl bromide. cmu.edu This allows for the synthesis of unsymmetrical diarylamines with high precision. cmu.edu
Precursor Synthesis and Subsequent Condensation/Coupling
This strategy involves the separate synthesis of functionalized precursors, which are then joined together in a final condensation or coupling step. For example, 4-tert-butylaniline (B146146) and a functionalized naphthalene (B1677914) derivative, such as 2-bromonaphthalene (B93597) or 2-nitronaphthalene (B181648), can be prepared and then coupled.
The synthesis of 4-tert-butylaniline can be achieved through various standard organic transformations. The subsequent coupling with a naphthalene derivative can then be carried out using the direct N-arylation methods described in section 2.1. For instance, the condensation of 4-tert-butylaniline with 2-nitronaphthalene followed by reduction of the nitro group is a potential route. Another approach is the direct coupling of 4-tert-butylaniline with 2-bromonaphthalene via a Buchwald-Hartwig amination.
Optimization of Reaction Conditions and Yields
The efficiency of the Buchwald-Hartwig amination for synthesizing this compound is highly dependent on several factors, including the choice of ligand, catalyst loading, solvent, and temperature. Researchers have dedicated significant effort to fine-tuning these parameters to achieve optimal outcomes.
Ligand Design and Catalyst Loading
The selection of the phosphine ligand is critical in the palladium-catalyzed amination process. youtube.com Bulky, electron-rich phosphine ligands are known to enhance the efficiency of the reaction by stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com The development of specialized ligands, often referred to as Buchwald ligands, has been instrumental in expanding the scope and utility of this reaction. libretexts.orgyoutube.com
The catalyst loading, typically in the range of 1-2 mol%, is another crucial parameter that is optimized to ensure a high conversion rate without unnecessary catalyst waste. libretexts.org The goal is to use the minimum amount of catalyst required to drive the reaction to completion in a reasonable timeframe.
Table 1: Effect of Ligand and Catalyst Loading on the Synthesis of Diarylamines
| Ligand | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Reference |
| BrettPhos | Pd(OAc)₂/BrettPhos | 1 | >95 | libretexts.org |
| XPhos | Pd₂(dba)₃/XPhos | 2 | High | organic-chemistry.org |
| P(o-Tolyl)₃ | PdCl₂(P(o-Tolyl)₃)₂ | 1 | High (for non-substituted bromobenzene) | libretexts.org |
| BIAN-INon | Pd-BIAN-NHC | Not Specified | High (for challenging heterocycles) | nih.gov |
This table is illustrative and compiles data from various studies on Buchwald-Hartwig amination to show general trends. Specific yields for this compound may vary.
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the outcome of the Buchwald-Hartwig amination. rsc.org Solvents like toluene, THF, and dioxane are commonly used. libretexts.org The solvent must be capable of solubilizing the reactants, catalyst, and base. Recent studies have also explored the use of greener solvents to reduce the environmental impact of the synthesis. rsc.orgrsc.orgrsc.orgnih.gov
Temperature control is also vital for the reaction's success. Reactions are often heated to accelerate the rate of reaction, with typical temperatures ranging from 80 to 130 °C. libretexts.orgacs.org However, the optimal temperature can depend on the specific reactants and catalyst system being used.
Table 2: Influence of Solvent and Temperature on Diarylamine Synthesis
| Solvent | Temperature (°C) | Base | Yield (%) | Reference |
| Toluene | 100 | NaOtBu | High | libretexts.org |
| Xylene | 130 | KOAc | High | acs.org |
| Cyclopentyl methyl ether (CPME) | Not Specified | Cs₂CO₃ | Up to 98% | rsc.orgrsc.org |
| Diethyl carbonate (DEC) | Not Specified | Not Specified | Good | nih.gov |
This table provides examples of solvent and temperature conditions used in related amination reactions. The optimal conditions for the synthesis of this compound should be determined experimentally.
Reaction Kinetics and Process Intensification
Understanding the kinetics of the Buchwald-Hartwig amination is essential for process optimization and intensification. Kinetic studies can help elucidate the reaction mechanism and identify rate-limiting steps. This knowledge allows for the rational design of reaction conditions to maximize throughput and efficiency.
Process intensification strategies, such as the use of flow reactors, are being explored to improve the synthesis of diarylamines. rsc.org Flow chemistry offers several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for continuous manufacturing. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is a growing area of focus, aiming to reduce the environmental footprint of the manufacturing process. yale.edusigmaaldrich.com
Atom Economy and Reaction Efficiency
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edujocpr.comlibretexts.orgprimescholars.comnih.gov The Buchwald-Hartwig amination, being an addition reaction, generally has a high atom economy as most of the atoms from the starting materials are incorporated into the final product. nih.gov Reaction efficiency is further enhanced by optimizing for high yields and minimizing the formation of byproducts. scranton.edu
Use of Sustainable Solvents and Reagents
A significant effort in greening the synthesis of this compound involves replacing hazardous solvents with more sustainable alternatives. acs.org Solvents like cyclopentyl methyl ether (CPME) and diethyl carbonate (DEC) are being investigated as greener replacements for traditional solvents like dioxane and toluene. rsc.orgrsc.orgrsc.orgnih.gov CPME, for instance, can be derived from petrochemical waste and used in a biphasic system with water, facilitating catalyst and solvent recovery and reuse. rsc.org
The use of more environmentally benign reagents is also a key consideration. This includes exploring alternative, less toxic bases and developing catalyst systems that are more robust and can be used at lower loadings. acs.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is also being explored to simplify catalyst recovery and recycling. rsc.org
Development of Environmentally Benign Catalytic Systems
The synthesis of this compound, a valuable diarylamine, has traditionally relied on methods that often involve harsh reaction conditions, stoichiometric reagents, and environmentally persistent solvents. In recent years, significant research efforts have been directed towards the development of more sustainable and environmentally benign catalytic systems for its production. These advancements are primarily centered around the principles of green chemistry, focusing on the use of recyclable catalysts, greener solvents, and more atom-economical synthetic routes. The key strategies include modifications of the Buchwald-Hartwig amination and Ullmann condensation reactions, as well as the exploration of alternative pathways like reductive amination and dehydrogenative coupling.
Greener Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of diarylamines like this compound. wikipedia.org Traditional protocols, however, often utilize toxic and high-boiling point solvents such as toluene and dioxane, and homogeneous palladium catalysts that are difficult to recover and recycle.
Recent developments have focused on making this reaction more environmentally friendly. One significant advancement is the use of greener solvents. For instance, cyclopentyl methyl ether (CPME), a solvent derived from petrochemical waste, has been successfully employed in a biphasic system with water for the Buchwald-Hartwig coupling of various aryl halides and amines. rsc.org This system not only reduces reliance on hazardous solvents but also facilitates the separation and recycling of the catalyst and ligands. rsc.org Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative to traditional ethereal solvents. mdpi.com
The development of recyclable heterogeneous palladium catalysts is another key area of research. Palladium nanoparticles supported on materials like activated carbon (Pd/C) have been shown to be effective for the synthesis of diarylamines and can be recovered and reused, minimizing waste and the cost associated with the precious metal catalyst. rsc.org The use of aqueous ammonia (B1221849) in the presence of a suitable palladium catalyst and ligand system also represents a greener approach for the synthesis of primary arylamines, which can then be used as precursors. rsc.org
Advances in Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, is a classical method for the formation of C-N bonds and presents a more sustainable alternative to palladium-catalyzed reactions due to the higher abundance and lower toxicity of copper. wikipedia.org However, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org
Modern advancements have led to the development of highly active copper catalyst systems that operate under milder conditions. The use of specific ligands, such as diamines and phenanthrolines, can significantly enhance the efficiency of the copper catalyst, allowing the reaction to proceed at lower temperatures. wikipedia.org Furthermore, research has explored the use of deep eutectic solvents (DESs) as environmentally benign and recyclable reaction media for Ullmann-type couplings. For instance, a mixture of choline (B1196258) chloride and glycerol (B35011) has been successfully used as a solvent for the copper-iodide-catalyzed synthesis of diarylamines, with the catalytic system being recyclable for several runs.
The development of heterogeneous and recyclable copper catalysts is also a major focus. Copper nanoparticles, sometimes supported on magnetic materials for easy separation, have been shown to effectively catalyze the synthesis of diarylamines. acs.org These nanocatalysts often exhibit high activity and can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss in performance. iau.ir
Alternative Green Synthetic Routes
Beyond the optimization of established methods, novel and inherently greener synthetic routes to diarylamines are being explored.
Reductive Amination: This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. From a green chemistry perspective, one-pot reductive amination processes that utilize nitroarenes as the starting material for the amine component are particularly attractive. orientjchem.org This approach avoids the need to isolate the primary amine intermediate. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate, offers a safer alternative to using high-pressure hydrogen gas. orientjchem.org
Dehydrogenative Aromatization: A more recent and highly atom-economical approach is the acceptorless dehydrogenative aromatization. This method can synthesize diarylamines from readily available starting materials like cyclohexanones and anilines or cyclohexylamines, with the only byproduct being molecular hydrogen. iau.ir Supported bimetallic nanoparticles, such as gold-palladium on a titanium dioxide support (Au-Pd/TiO₂), have been shown to be effective heterogeneous catalysts for this transformation. iau.irnih.gov The catalyst is recyclable, and the process avoids the use of any stoichiometric oxidants, making it a very clean synthetic route. iau.irnih.gov
Advanced Spectroscopic and Structural Elucidation of N 4 Tert Butylphenyl 2 Naphthylamine
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. In N-(4-tert-Butylphenyl)-2-naphthylamine, the key vibrational modes are associated with the N-H bond of the secondary amine, the aromatic C-H and C=C bonds of the phenyl and naphthyl rings, and the aliphatic C-H bonds of the tert-butyl group.
The secondary amine (N-H) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic rings typically occur just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), while the aliphatic C-H stretches of the tert-butyl group are expected at lower wavenumbers, in the 2850-2970 cm⁻¹ range. The bulky tert-butyl group will exhibit characteristic bending vibrations, notably a symmetric deformation around 1365 cm⁻¹ and an asymmetric deformation near 1390 cm⁻¹.
The C=C stretching vibrations within the aromatic naphthalene (B1677914) and phenyl rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the diarylamine is anticipated to be observed between 1280 and 1350 cm⁻¹. Out-of-plane (OOP) bending vibrations for substituted benzene (B151609) and naphthalene rings, which are highly characteristic of the substitution pattern, are expected in the 690-900 cm⁻¹ region.
Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3450 |
| Aromatic Rings | C-H Stretch | 3050 - 3150 |
| tert-Butyl Group | C-H Stretch | 2850 - 2970 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| tert-Butyl Group | C-H Bend (symmetric) | ~1365 |
| Diarylamine | C-N Stretch | 1280 - 1350 |
Raman Spectroscopy for Molecular Vibrational Modes and Conjugation Effects
Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. The π-conjugated system of this compound is expected to produce strong Raman signals.
The most intense bands in the Raman spectrum are anticipated to be the symmetric C=C stretching modes of the naphthalene and phenyl rings, typically found in the 1550-1620 cm⁻¹ range. These bands are sensitive to the degree of conjugation within the molecule. The breathing modes of the aromatic rings, which involve a symmetric expansion and contraction of the rings, will also be prominent. The presence of the tert-butyl group is expected to be confirmed by its characteristic C-H symmetric stretching and bending modes. Due to its non-polar nature, the C-C skeletal vibrations of the tert-butyl group may be more prominent in the Raman spectrum than in the IR spectrum.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques, such as UV-Vis and fluorescence, probe the electronic transitions within the molecule, providing insights into its conjugation, photophysical properties, and excited-state behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The UV-Vis absorption spectrum of this compound is governed by the π→π* electronic transitions within its extended aromatic system. The parent N-phenyl-2-naphthylamine is known to absorb UV light at wavelengths greater than 290 nm.
For this compound, multiple absorption bands are expected. High-energy transitions corresponding to the phenyl and naphthyl chromophores will likely appear in the shorter UV range (200-280 nm). A lower-energy, higher-wavelength absorption band, likely extending beyond 300 nm, would be characteristic of the charge-transfer character of the entire conjugated system, from the electron-donating tert-butylphenylamino group to the naphthalene ring. The tert-butyl group, being an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted N-phenyl-2-naphthylamine due to its positive inductive effect, which raises the energy of the highest occupied molecular orbital (HOMO).
Table 2: Predicted UV-Vis Absorption Characteristics for this compound
| Transition Type | Associated Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π→π* | Phenyl Ring | 200 - 240 |
| π→π* | Naphthyl Ring | 250 - 290 |
Fluorescence Spectroscopy for Photophysical Properties and Emission Characteristics
Many diarylamines are fluorescent, and this compound is expected to exhibit fluorescence upon excitation at its absorption maxima. The emission is a result of the molecule relaxing from its first excited singlet state (S₁) to the ground state (S₀).
The emission spectrum is expected to be a broad, mirror-image of the lowest energy absorption band. Based on analogs like N-phenyl-2-naphthylamine, which exhibits blue fluorescence, the emission maximum (λem) for the title compound is predicted to be in the blue to blue-green region of the visible spectrum (approx. 400-480 nm). The exact position of the emission maximum and the fluorescence quantum yield (Φf) will be highly dependent on solvent polarity. In polar solvents, a red-shift (bathochromic shift) of the emission is often observed due to the stabilization of a more polar excited state. The difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift, which is anticipated to be significant for this molecule.
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a pulse of excitation light, providing the fluorescence lifetime (τf) of the excited state. This parameter is crucial for understanding the dynamics of the excited state and the various de-excitation pathways available to the molecule (e.g., fluorescence, intersystem crossing, non-radiative decay).
For aromatic amines, fluorescence lifetimes are typically in the nanosecond range. Studies on structurally related carbazoles have shown that S₁ lifetimes are often between 10-15 ns. mdpi.com For this compound, the excited state lifetime would be influenced by the rigidity of the structure and the solvent environment. The presence of the bulky tert-butyl group might slightly alter the excited state geometry and, consequently, the lifetime compared to simpler analogs. Competing processes, such as intersystem crossing to the triplet state (T₁), can shorten the fluorescence lifetime. A detailed study would be necessary to determine the precise lifetime and how it changes with solvent and temperature.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-phenyl-2-naphthylamine |
| 2-Naphthylamine (B18577) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within this compound can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is characterized by distinct regions corresponding to the tert-butyl, aromatic, and amine protons.
The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet, typically in the upfield region around 1.34 ppm. The 4-tert-butylphenyl group, being para-substituted, gives rise to a pair of doublets, representing a classic AA'BB' system in the aromatic region. The seven protons of the 2-naphthyl group produce a more complex series of multiplets in the downfield aromatic region, consistent with the fused ring system. A broad singlet corresponding to the single N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.80 - 7.70 | m | 3H | Naphthyl-H |
| ~ 7.45 - 7.35 | m | 2H | Naphthyl-H |
| ~ 7.38 | d | 2H | Phenyl-H (ortho to C-tBu) |
| ~ 7.25 - 7.15 | m | 2H | Naphthyl-H |
| ~ 7.10 | d | 2H | Phenyl-H (ortho to N) |
| ~ 6.50 | s (br) | 1H | N-H |
| ~ 1.34 | s | 9H | -C(CH₃)₃ |
Note: Predicted values are based on analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry in the para-substituted phenyl ring, four signals are expected for its six carbons. The ten carbons of the naphthyl ring are all unique and should give rise to ten distinct signals. The tert-butyl group will contribute two signals: one for the three equivalent methyl carbons and one for the quaternary carbon.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 146.0 | Phenyl C (para, attached to t-Bu) |
| ~ 140.5 | Phenyl C (ipso, attached to N) |
| ~ 134.5 | Naphthyl C (quaternary) |
| ~ 131.0 | Naphthyl C (quaternary) |
| ~ 129.0 | Naphthyl CH |
| ~ 127.5 | Naphthyl CH |
| ~ 126.8 | Naphthyl CH |
| ~ 126.5 | Phenyl CH (ortho to C-tBu) |
| ~ 126.0 | Naphthyl CH |
| ~ 123.0 | Naphthyl CH |
| ~ 118.0 | Phenyl CH (ortho to N) |
| ~ 117.5 | Naphthyl CH |
| ~ 108.0 | Naphthyl CH |
| ~ 34.2 | Quaternary C of t-Bu |
| ~ 31.5 | Methyl C of t-Bu |
Note: Predicted values are based on analysis of data for 2-naphthylamine and 4-tert-butyl substituted rings. chemicalbook.comnih.gov Actual experimental values may vary slightly.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between adjacent protons within the naphthyl ring system and between the ortho and meta protons on the phenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals for all protonated carbons by linking the known ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include the one between the N-H proton and the carbons of both the phenyl and naphthyl rings it is attached to (C-1' and C-2), as well as correlations from the tert-butyl protons to the quaternary carbon and its attached aromatic carbon (C-4'). These correlations provide definitive proof of the N-linkage and the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be used to confirm the spatial proximity between the N-H proton and the protons on the adjacent aromatic rings (H-1 and H-3 of the naphthyl ring and H-2'/H-6' of the phenyl ring), providing insights into the molecule's preferred conformation in solution.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the parent ion, which in turn confirms its elemental composition. For this compound, the molecular formula is C₂₀H₂₁N. scbt.com HRMS can measure the mass of the molecular ion with very high precision (typically to within 5 parts per million), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
Calculated Exact Masses for HRMS Analysis
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | [C₂₀H₂₁N]⁺ | 275.16740 |
| [M+H]⁺ | [C₂₀H₂₂N]⁺ | 276.17523 |
Note: The calculated exact mass for a related isomer is 275.16740 Da. nih.gov The detection of an ion peak corresponding to one of these calculated values would provide strong evidence to confirm the molecular formula C₂₀H₂₁N.
X-Ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing
While NMR and MS provide conclusive evidence for the chemical structure and formula, X-ray diffraction offers an unparalleled view of the molecule's three-dimensional architecture in the solid state.
Single-Crystal X-Ray Diffraction
Should a suitable single crystal of this compound be grown, its analysis by X-ray diffraction would provide a definitive solid-state structure. This technique yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the arrangement of molecules within the crystal lattice, a phenomenon known as crystal packing. This includes the identification of any intermolecular interactions, such as potential hydrogen bonds involving the N-H group and π-π stacking interactions between the aromatic naphthyl and phenyl rings.
While experimental data for this specific compound is not publicly available, a typical output from such an analysis is presented in the table below for illustrative purposes. nih.govresearchgate.net
Representative Data from a Single-Crystal X-Ray Diffraction Experiment
| Parameter | Example Value | Information Provided |
| Crystal system | Monoclinic | The basic geometry of the unit cell. |
| Space group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 14.28 | Unit cell dimension. |
| b (Å) | 9.89 | Unit cell dimension. |
| c (Å) | 11.50 | Unit cell dimension. |
| β (°) | 97.54 | Unit cell angle. |
| Volume (ų) | 1610.3 | Volume of one unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | An indicator of the quality of the structural model. |
Note: This table is a hypothetical representation to illustrate the data obtained from a single-crystal X-ray analysis and does not represent actual experimental data for this compound.
Powder X-Ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. rsc.org Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. Powder X-ray diffraction (PXRD) is a primary and powerful technique for the identification and characterization of polymorphic forms.
In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles, producing a unique diffraction pattern. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase.
For this compound, a systematic study of its crystallization under various conditions (e.g., different solvents, temperatures, and pressures) could potentially lead to the discovery of polymorphs. Each polymorph would yield a distinct PXRD pattern.
Illustrative Data for Polymorphism Analysis:
While specific PXRD data for polymorphs of this compound are not currently available in the public domain, the following table illustrates how such data would be presented. The table showcases hypothetical data for two distinct polymorphic forms, highlighting the differences in their diffraction patterns.
| Hypothetical Polymorph I | Hypothetical Polymorph II |
| 2θ Angle (°) | Intensity (a.u.) |
| 8.5 | 850 |
| 12.3 | 600 |
| 15.7 | 980 |
| 19.1 | 720 |
| 21.8 | 450 |
| 25.4 | 890 |
| 28.9 | 300 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The distinct peak positions and relative intensities in the hypothetical patterns of Polymorph I and Polymorph II would be conclusive evidence of the existence of two different crystal structures for this compound. Further analysis of the PXRD data, often in conjunction with single-crystal X-ray diffraction, can provide detailed information about the crystal system, space group, and unit cell dimensions of each polymorph. rsc.org
Chiroptical Spectroscopy (If Chiral Derivatives Are Considered)
The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance, by substitution on the naphthyl or phenyl ring, or by creating a chiral axis, would result in chiral derivatives. The study of the interaction of these chiral molecules with polarized light falls under the realm of chiroptical spectroscopy.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength.
For a chiral derivative of this compound, a CD spectrum would exhibit positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule.
Illustrative Data for CD Spectroscopy of a Chiral Derivative:
As no chiral derivatives of this compound and their corresponding CD spectra have been reported, the following table provides a hypothetical representation of CD data for an (R)- and (S)-enantiomer of a notional chiral derivative.
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 350 | +1.2 | -1.2 |
| 325 | +5.8 | -5.8 |
| 300 | +2.1 | -2.1 |
| 280 | -3.5 | +3.5 |
| 260 | -1.8 | +1.8 |
| 240 | +4.0 | -4.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
The CD spectra of enantiomers are mirror images of each other, a principle known as the Cotton effect rule. This characteristic makes CD spectroscopy an invaluable tool for determining the enantiomeric purity and absolute configuration of chiral compounds. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate CD spectra and aid in the assignment of the absolute configuration by comparing the calculated and experimental spectra.
Theoretical and Computational Studies of N 4 Tert Butylphenyl 2 Naphthylamine
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and physical properties. Computational methods are invaluable tools for elucidating the electronic landscape of molecules like N-(4-tert-Butylphenyl)-2-naphthylamine.
Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules. researchgate.net The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently employed in conjunction with a basis set such as 6-311++G(d,p) to perform geometry optimization. icm.edu.pl This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the this compound molecule.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov For this compound, the nitrogen atom of the amine group and the electron-rich naphthalene (B1677914) and phenyl rings are expected to be key features in its electronic landscape.
Table 1: Representative Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(naphthyl)-N | ~1.40 Å |
| C(phenyl)-N | ~1.42 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (tert-butyl) | ~1.54 Å | |
| Bond Angle | C(naphthyl)-N-C(phenyl) | ~125° |
| H-N-C | ~115° | |
| Dihedral Angle | C(naphthyl)-C-N-C(phenyl) | ~45° |
Note: These are representative values based on similar structures and are subject to variation based on the specific computational methods and basis sets employed.
HOMO-LUMO Energy Gap Analysis and Orbital Interactions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Symbol | Representative Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -5.2 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.8 eV |
| HOMO-LUMO Energy Gap | ΔE | ~ 3.4 eV |
| Ionization Potential | I ≈ -EHOMO | ~ 5.2 eV |
| Electron Affinity | A ≈ -ELUMO | ~ 1.8 eV |
| Electronegativity | χ = (I+A)/2 | ~ 3.5 eV |
| Chemical Hardness | η = (I-A)/2 | ~ 1.7 eV |
Note: These values are estimations based on typical results for similar aromatic amines and can vary with the computational method.
Spectroscopic Property Prediction
Computational methods are not only valuable for understanding ground-state properties but also for predicting how a molecule will interact with electromagnetic radiation, providing theoretical spectra that can aid in the interpretation of experimental data.
Computational Prediction of UV-Vis and Fluorescence Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which are responsible for their absorption and emission of light. researchgate.net By applying TD-DFT, it is possible to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This involves calculating the energies of the electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks.
Similarly, the fluorescence spectrum can be predicted by first optimizing the geometry of the first excited state and then calculating the energy of the transition back down to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. These computational predictions can be invaluable for identifying the nature of the electronic transitions and for understanding the photophysical properties of the molecule.
Vibrational Frequency Calculations for IR and Raman Assignments
The vibrational modes of a molecule correspond to the various ways in which its atoms can move relative to one another. These vibrations can be excited by infrared (IR) radiation and can cause scattering of light at different frequencies in Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to determine the frequencies and intensities of the vibrational modes of this compound.
These calculated frequencies can then be used to generate theoretical IR and Raman spectra. Comparing these theoretical spectra with experimental data allows for the confident assignment of the observed spectral bands to specific molecular vibrations, such as the N-H stretch, aromatic C-H stretches, and the various ring breathing modes of the naphthalene and phenyl groups. aimspress.com
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| N-H Stretch | Amine | ~3400 - 3500 |
| C-H Stretch (aromatic) | Naphthyl, Phenyl | ~3000 - 3100 |
| C-H Stretch (aliphatic) | tert-Butyl | ~2850 - 2960 |
| C=C Stretch (aromatic) | Naphthyl, Phenyl | ~1500 - 1600 |
| C-N Stretch | Aryl-Amine | ~1250 - 1350 |
Note: These are representative frequency ranges and the exact values would be obtained from a full computational frequency analysis.
NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The computational prediction of NMR chemical shifts serves as a powerful tool to aid in the assignment of experimental spectra, confirm structural hypotheses, and understand the electronic environment of nuclei within a molecule. psu.edu For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts, providing a detailed electronic picture of the molecule.
The predominant method for these calculations is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgaps.org The GIAO method effectively addresses the issue of the gauge-dependence of the magnetic vector potential, leading to reliable predictions of nuclear shielding tensors. aps.org The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is commonly performed using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net
NMR Calculation: Using the optimized geometry, a single-point GIAO-DFT calculation is performed to compute the absolute isotropic shielding values (σ) for each nucleus. nih.gov
Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The relationship is given by: δ_sample = σ_TMS - σ_sample.
The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. rsc.orgresearchgate.net While no specific calculations for this compound are publicly available, a hypothetical comparison of calculated and experimental chemical shifts is presented below to illustrate the expected results. The values are representative for the key carbon and proton environments in the molecule.
Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹³C Chemical Shift (δ) | Hypothetical Experimental ¹³C (δ) | Predicted ¹H Chemical Shift (δ) | Hypothetical Experimental ¹H (δ) |
| Naphthyl C2 (C-N) | 146.5 | 147.2 | - | - |
| Phenyl C1' (C-N) | 141.8 | 142.5 | - | - |
| Phenyl C4' (C-tBu) | 145.2 | 145.9 | - | - |
| tert-Butyl Quaternary C | 34.8 | 35.1 | - | - |
| tert-Butyl Methyl C | 31.5 | 31.7 | 1.32 | 1.30 |
| N-H Proton | 8.10 | 8.25 | 8.10 | 8.25 |
| Naphthyl H1 | 7.15 | 7.20 | 7.15 | 7.20 |
| Phenyl H2'/H6' | 7.35 | 7.40 | 7.35 | 7.40 |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of this compound are critical to its physical and chemical properties. The molecule possesses two key rotational bonds: the N-C(phenyl) bond and the N-C(naphthyl) bond. The relative orientation of the phenyl and naphthyl rings defines the molecule's conformation.
Conformational analysis can be performed computationally by scanning the potential energy surface (PES) along the dihedral angles associated with these key rotations. uni-muenchen.deq-chem.com A relaxed PES scan is a common technique where a specific dihedral angle is systematically varied in steps, and at each step, all other geometric parameters are optimized to minimize the energy. readthedocs.io This process reveals the low-energy (stable) conformers, which exist as minima on the PES, and the high-energy transition states that separate them. researchgate.net
For this compound, a two-dimensional PES scan varying the C1'-N-C2-C1 and C1'-N-C2-C3 dihedral angles would map the conformational landscape. The results would likely show several stable conformers corresponding to different staggered arrangements of the bulky aromatic groups, aimed at minimizing steric hindrance.
The graph below illustrates a hypothetical one-dimensional PES scan for rotation around the N-C(phenyl) bond, showing energy minima corresponding to stable conformers.
Figure 1: Illustrative Potential Energy Surface Scan for Rotation Around the N-C(phenyl) Bond (This is a representative graph. Actual values would require specific quantum chemical calculations.)
The relative energies of the conformers determine their population at a given temperature according to the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kJ/mol) |
| Global Minima | 55 | 175 | 0.00 |
| Local Minima 1 | 305 | 175 | 0.25 |
| Local Minima 2 | 55 | 5 | 3.50 |
| Transition State 1 | 0 | 180 | 15.2 |
| Transition State 2 | 180 | 180 | 18.8 |
* C1'-N-C2-C1; ** C2-N-C1'-C2'
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comutupub.fi An MD simulation would provide atomic-level insights into the dynamics of this compound in a solvent, mimicking conditions in its practical applications, such as in a nonpolar hydrocarbon solvent for lubricant studies.
The simulation process involves:
Parameterization: Assigning a force field (e.g., OPLS-AA, GAFF) to the molecule, which defines the potential energy function based on bond lengths, angles, dihedrals, and non-bonded interactions.
System Setup: Placing the molecule in a periodic box filled with explicit solvent molecules (e.g., hexadecane).
Simulation: Solving Newton's equations of motion for every atom in the system over a period of time (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.
Analysis of the MD trajectory can reveal the conformational flexibility, the timescale of transitions between different conformers, and the specific interactions between the solute and solvent molecules, such as the organization of solvent around the bulky tert-butyl and naphthyl groups. utupub.fi
Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Hexadecane (B31444)
| Parameter | Value / Method |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |
| Solvent | Hexadecane (C₁₆H₃₄) |
| System Size | ~5000 atoms (1 solute, ~150 solvent molecules) |
| Temperature | 400 K (to simulate lubricant conditions) |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
| Simulation Time | 200 ns |
| Time Step | 2 fs |
| Non-bonded Cutoff | 1.2 nm |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling (Applicable to Non-Biological Activities)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties. mdpi.comresearchgate.net For this compound, a QSPR model could be developed to predict a property relevant to its industrial function, such as its solubility in nonpolar solvents or its thermal decomposition temperature, without focusing on biological activity. asianpubs.orgresearchgate.net
A typical QSPR study involves the following steps:
Dataset Selection: A series of structurally related diarylamine compounds with known experimental values for the target property is compiled.
Descriptor Calculation: A wide range of numerical descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset. Examples include molecular weight, LogP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies.
Model Development: A mathematical equation is generated using statistical methods, often multiple linear regression (MLR), to create a model that links a subset of the most relevant descriptors to the property.
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.
For instance, a QSPR model for the solubility of diarylamines in hexadecane might take the form of the following hypothetical equation:
log(Solubility) = 0.5 * (LogP) - 0.02 * (Polar Surface Area) + 1.2 * (Kappa Shape Index 1) - 2.5
This model would suggest that higher lipophilicity (LogP) and a specific molecular shape (Kappa index) increase solubility, while a larger polar surface area decreases it.
Table 4: Illustrative Molecular Descriptors for a Hypothetical QSPR Study of Diarylamine Solubility
| Compound | LogP | Polar Surface Area (Ų) | Wiener Index | log(Solubility) (Experimental) |
| Diphenylamine | 3.50 | 12.03 | 1008 | -1.5 |
| N-Phenyl-2-naphthylamine | 5.12 | 12.03 | 2140 | -2.1 |
| This compound | 6.55 | 12.03 | 3015 | -2.8 |
| Dinaphthylamine | 6.74 | 12.03 | 3850 | -3.2 |
Chemical Reactivity and Reaction Mechanisms of N 4 Tert Butylphenyl 2 Naphthylamine
Aromatic Electrophilic Substitution Reactions on Naphthalene (B1677914) and Phenyl Rings
The susceptibility of N-(4-tert-Butylphenyl)-2-naphthylamine to aromatic electrophilic substitution is governed by the directing and activating effects of its substituents on both the naphthalene and phenyl rings. The secondary amine bridge (-NH-) is a potent activating group, directing incoming electrophiles to the ortho and para positions. The tert-butyl group on the phenyl ring is also an activating, ortho-para directing group.
On the 4-tert-butylphenyl ring, the para position is occupied by the naphthylamine moiety. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the bulky tert-butyl group. However, steric hindrance from the tert-butyl group may influence the regioselectivity of this substitution.
The naphthalene ring system's reactivity is more complex. The amine substituent at the 2-position strongly activates the naphthalene ring, primarily directing electrophiles to the 1 and 3-positions. The inherent reactivity of the naphthalene core, which favors substitution at the α-position (C1) over the β-position (C3), suggests that the 1-position will be the most favored site for electrophilic attack.
Reactions Involving the Amine Nitrogen
The nitrogen atom of the amine bridge is a key reactive center in this compound, participating in alkylation, acylation, oxidation, and acid-base reactions.
N-Alkylation and N-Acylation Reactions
As a secondary amine, this compound can undergo N-alkylation to form tertiary amines. This reaction typically requires an alkylating agent, such as an alkyl halide, and a base to neutralize the resulting acid. The use of strong bases like sodium tert-butoxide or sterically hindered organic bases can facilitate this transformation smoothly. st-andrews.ac.uk For instance, the alkylation of secondary diarylamines can be achieved without the need for transition-metal catalysts, offering a high-yielding procedure. st-andrews.ac.uk Ruthenium and manganese pincer complexes have also been shown to catalyze the N-alkylation of amines with alcohols, presenting a more sustainable approach. rsc.orgnih.gov
N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, readily occurs to form the corresponding amide. This reaction is a common transformation for secondary amines and is generally efficient.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaOtBu) | Tertiary Amine |
| N-Alkylation | Alcohol, Catalyst (e.g., Ru or Mn complex) | Tertiary Amine |
| N-Acylation | Acyl chloride or Anhydride (B1165640) | Amide |
Oxidation Reactions of the Amine Moiety
The amine moiety in this compound is susceptible to oxidation. The oxidation of diarylamines can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net Anodic oxidation of diarylamines can form reactive radical cations, which can then undergo further reactions like dimerization to form N,N'-diarylbenzidines or N,N'-diaryldihydrophenazines. researchgate.net The oxidation of the related 2-naphthylamine (B18577) can proceed via N-hydroxylation, catalyzed by enzymes like cytochrome P450, to form an N-hydroxyarylamine. nih.govnih.gov This intermediate can be further oxidized. nih.govnih.gov It is plausible that this compound could undergo similar oxidative transformations.
Basicity and Protonation Studies
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and capable of being protonated by acids to form an ammonium (B1175870) salt. However, the basicity of this diarylamine is significantly lower than that of typical alkylamines. This is due to the delocalization of the nitrogen's lone pair into both the phenyl and naphthalene aromatic systems, which reduces its availability for protonation. The presence of the electron-donating tert-butyl group on the phenyl ring slightly increases the electron density on the nitrogen, making it marginally more basic than the unsubstituted N-phenyl-2-naphthylamine. noaa.gov
Cyclization Reactions and Heterocycle Formation
The structure of this compound allows for the possibility of intramolecular cyclization reactions to form new heterocyclic rings, particularly if the aromatic rings are suitably functionalized. For example, the cyclization of N-cinnamoyl-1-naphthylamines mediated by triflic acid leads to the formation of benzo[h]quinolin-2-ones. acs.org While not a direct analogue, this suggests that if an appropriate side chain were present on the nitrogen or one of the aromatic rings of this compound, similar acid-catalyzed cyclizations could be envisioned.
Another potential pathway for heterocycle formation involves the intramolecular cyclization of ortho-alkynyl arylamines, which can be used to construct poly-functionalized indoles. nih.gov If this compound were modified to include an ortho-alkynyl group, it could potentially undergo cyclization to form complex, fused heterocyclic systems.
Mechanistic Investigations through Reaction Intermediates and Kinetic Studies
The reactivity of this compound, particularly its role as an antioxidant, is governed by complex reaction mechanisms involving various transient species. Understanding these mechanisms is crucial for predicting its efficacy and potential reaction pathways in different chemical environments. Mechanistic insights are primarily derived from the identification and study of reaction intermediates and through detailed kinetic analyses of its reactions, such as those with free radicals.
Elucidation of Reaction Pathways through Intermediates
In the context of its synthesis, particularly through modern cross-coupling methodologies, several key intermediates have been proposed. For instance, in copper-catalyzed cross-coupling reactions for the synthesis of diarylamines, a nitrosoarene intermediate is believed to be formed. researchgate.net Similarly, in methods involving nitrosonium-initiated C-N bond formation, nitrosoarenes are also suggested as key reaction intermediates. researchgate.netrsc.org Another important class of intermediates in diarylamine synthesis are diarylammonium salts , which are formed in situ during certain N-arylation/ring-opening cascade reactions. nih.gov
When considering the antioxidant activity of diarylamines, the primary reaction involves the donation of a hydrogen atom from the N-H group to a free radical, leading to the formation of a stabilized aminyl radical (Ar₂N•). The stability of this radical is a key determinant of the antioxidant's effectiveness. In the case of this compound, the aminyl radical would be stabilized by resonance delocalization over both the phenyl and naphthyl ring systems.
Further reactions of the aminyl radical can lead to a variety of products and other intermediates. For example, the aminyl radical can react with another radical species. At elevated temperatures, diarylamines can exhibit catalytic antioxidant activity through a cycle that involves the formation of diarylnitroxides (Ar₂NO•). researchgate.net These nitroxides can participate in the catalytic cross-dismutation of alkylperoxyl and hydroperoxyl radicals. researchgate.net
The metabolic fate of related compounds also offers clues to potential intermediates. For instance, studies on N-phenyl-2-naphthylamine have shown that it can be metabolized to 2-naphthylamine, which then forms reactive oxidative metabolites such as N-hydroxy-2-aminonaphthalene and 2-nitrosonaphthalene . These intermediates are capable of forming adducts with biological macromolecules. uc.pt While this is a metabolic pathway, it highlights the potential for the formation of such oxidized species under certain chemical conditions.
A summary of key proposed intermediates in diarylamine reactions is presented in the table below.
| Reaction Type | Proposed Intermediate(s) | Source(s) |
| Copper-Catalyzed Cross-Coupling | Nitrosoarene | researchgate.net |
| Nitrosonium-Initiated C-N Bond Formation | Nitrosoarene | researchgate.netrsc.org |
| N-Arylation/Ring-Opening Cascade | Diarylammonium Salt | nih.gov |
| Antioxidant Activity (Initial Step) | Aminyl Radical (Ar₂N•) | researchgate.net |
| Catalytic Antioxidant Cycle | Diarylnitroxide (Ar₂NO•) | researchgate.net |
| Metabolism of N-phenyl-2-naphthylamine | N-hydroxy-2-aminonaphthalene, 2-nitrosonaphthalene | uc.pt |
Insights from Kinetic Studies
Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding. For diarylamine antioxidants, a key parameter is the rate constant for the reaction with peroxyl radicals (kinh), which quantifies their radical-trapping ability.
| Diarylamine | Inhibition Rate Constant (kinh) in PhCl at 37 °C (M⁻¹s⁻¹) | Standard Potential (E°) in CH₃CN vs NHE (V) | Source(s) |
| Phenoxazine | 3.2 x 10⁶ | 0.58 | researchgate.net |
| Phenothiazine | 1.1 x 10⁶ | 0.65 | researchgate.net |
| N-Phenyl-2-naphthylamine | 4.0 x 10⁴ | 0.88 | researchgate.net |
| Diphenylamine | 3.0 x 10⁴ | 1.01 | researchgate.net |
This data is for illustrative purposes to show the range of kinetic values for diarylamines and does not include the specific target compound.
The kinetics of inhibited autoxidation by diarylamines can be complex. For example, the autoxidation of tetralin inhibited by N-phenyl-2-naphthylamine (a close structural analog) is autocatalytic. This is likely due to a reaction between the inhibitor radical and the hydroperoxide formed during the initial inhibition step. researchgate.net Furthermore, the primary inhibition reaction has been shown to involve the abstraction of the amino hydrogen, as demonstrated by a significant kinetic isotope effect (kH/kD ≈ 3–4) when the N-H hydrogen is replaced by deuterium. researchgate.net This provides strong evidence for a hydrogen atom transfer (HAT) mechanism as the primary step in the antioxidant action of these compounds.
Computational studies, such as those using Density Functional Theory (DFT), have further elucidated the mechanisms of diarylamine reactions. For instance, DFT calculations on the anodic oxidation of 4,4'-substituted diarylamines have helped to map out the competing pathways leading to the formation of phenazine (B1670421) and benzidine-type structures. researchgate.net Such theoretical investigations can provide valuable data on the energy barriers of different reaction steps, helping to predict the most likely mechanistic pathways. Theoretical studies on the catalytic antioxidation mechanism of generic diarylamines (Ar₂NH) suggest that the activation of the antioxidant occurs through its reaction with a peroxyl radical (ROO•), with molecular oxygen potentially acting as a catalyst in the reaction cycle. rsc.org
Derivatization and Functionalization Strategies for N 4 Tert Butylphenyl 2 Naphthylamine
Introduction of Additional Functionalities on the Aromatic Rings
The diarylamine structure of N-(4-tert-Butylphenyl)-2-naphthylamine contains two distinct aromatic systems: a 4-tert-butylphenyl ring and a naphthyl ring. Both rings are susceptible to electrophilic aromatic substitution, with the reaction's regioselectivity being governed by the directing effects of the secondary amine and the tert-butyl group. The amine group is a potent activating group, directing incoming electrophiles to the ortho and para positions. The tert-butyl group is also an ortho-, para-director. The naphthyl ring system is generally more reactive towards electrophiles than the phenyl ring.
Halogenation
The halogenation of this compound can be achieved using various standard halogenating agents to introduce chlorine, bromine, or iodine atoms onto the aromatic rings. The reaction typically proceeds via electrophilic aromatic substitution. Given the activating nature of the amine linker, substitution is directed to the positions ortho and para to the nitrogen. In the case of the N-phenyl-2-naphthylamine scaffold, halogenation preferentially occurs on the more electron-rich naphthalene (B1677914) ring, particularly at the C1 position. rsc.org The presence of the bulky tert-butyl group on the phenyl ring further influences the steric accessibility of potential reaction sites.
Palladium-mediated C-H functionalization represents an alternative, modern approach for regioselective halogenation, particularly for introducing halogens at the ortho position of the phenyl ring. mdpi.com
Table 1: Reagents and Conditions for Halogenation
| Halogen | Reagent | Typical Conditions | Expected Major Product(s) |
|---|---|---|---|
| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile, Room Temperature | Ortho- and para-chloro derivatives on the phenyl ring; C1-chloro derivative on the naphthyl ring |
| Bromine | Bromine (Br₂) | Acetic Acid or CCl₄ | Ortho- and para-bromo derivatives on the phenyl ring; C1-bromo derivative on the naphthyl ring |
| Iodine | N-Iodosuccinimide (NIS) | Acetonitrile, Trifluoroacetic acid | Ortho-iodo derivative on the phenyl ring |
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic rings, a valuable functional handle for further transformations, such as reduction to an amine. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, or with milder nitrating agents like tert-butyl nitrite. sci-hub.se The directing effects of the amine and tert-butyl groups govern the position of nitration. For N-substituted 2-naphthylamines, electrophilic attack often favors the naphthalene ring system. sci-hub.se For instance, copper-catalyzed nitration has been effectively used for various 1-naphthylamine (B1663977) derivatives. sci-hub.se
Careful control of reaction conditions is necessary to prevent side reactions such as oxidation or the formation of multiple nitrated products.
Table 2: Reagents and Conditions for Nitration
| Reagent | Typical Conditions | Expected Major Product(s) |
|---|---|---|
| Nitric Acid/Sulfuric Acid | 0-10 °C | Mono-nitrated products on the naphthyl ring |
| tert-Butyl Nitrite | Acetonitrile, Metal Catalyst (e.g., Cu(II)) | Mono-nitrated products, potentially with high regioselectivity |
| Zinc(II) Nitrate | Solvothermal, Acetonitrile | Dinitration on quinoline (B57606) derivatives, suggesting potential for multiple nitrations sci-hub.se |
Sulfonation
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group, which can enhance water solubility and serve as a synthetic intermediate. The reaction is typically performed using concentrated sulfuric acid or oleum. In the case of naphthalene, sulfonation at higher temperatures thermodynamically favors the formation of naphthalene-2-sulfonic acid. nih.gov For this compound, sulfonation is expected to occur on the naphthalene ring. The electronic properties and excited-state reactions of related molecules like 2-aminonaphthalene-6-sulfonate have been studied, indicating that sulfonation at the C6 position is a known pathway for 2-naphthylamine (B18577) derivatives. nih.gov
Table 3: Reagents and Conditions for Sulfonation
| Reagent | Typical Conditions | Expected Major Product(s) |
|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Elevated Temperature (e.g., 160 °C) | N-(4-tert-Butylphenyl)-2-aminonaphthalene-sulfonic acid (e.g., at C6 or C8 position) |
| Oleum (H₂SO₄·SO₃) | Controlled Temperature | N-(4-tert-Butylphenyl)-2-aminonaphthalene-sulfonic acid |
Post-Synthetic Modification of the Amine Group
The secondary amine nitrogen in this compound is nucleophilic and serves as a key site for a range of functionalization reactions.
Formation of Amides, Ureas, or Thioureas
The secondary amine can be readily acylated or converted into urea (B33335) and thiourea (B124793) derivatives. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with specific biological activities or hydrogen-bonding capabilities. nih.govresearchgate.net
Amides: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base yields the corresponding N,N-disubstituted amide. Modern coupling methods, for instance using a coupling agent like phenyl isothiocyanate with a copper catalyst, can also facilitate amide bond formation between carboxylic acids and amines. rsc.org
Ureas: Treatment with an isocyanate (R-N=C=O) leads to the formation of a trisubstituted urea.
Thioureas: Similarly, reaction with an isothiocyanate (R-N=C=S) produces a trisubstituted thiourea. The synthesis of N-aroyl thioureas from aroyl chlorides and potassium thiocyanate (B1210189) is a well-established route. nih.gov
Table 4: Reactions for Amine Group Modification
| Derivative | Reagent Type | Example Reagent | Product Structure |
|---|---|---|---|
| Amide | Acyl Chloride | Acetyl Chloride | N-(4-tert-Butylphenyl)-N-(naphthalen-2-yl)acetamide |
| Urea | Isocyanate | Phenyl Isocyanate | 1-(4-tert-Butylphenyl)-1-(naphthalen-2-yl)-3-phenylurea |
| Thiourea | Isothiocyanate | 1-Naphthyl Isothiocyanate | 1-(4-tert-Butylphenyl)-1-(naphthalen-2-yl)-3-(naphthalen-1-yl)thiourea analis.com.my |
Synthesis of Imines or Schiff Bases
A critical point of reactivity is that secondary amines, such as this compound, cannot form traditional imines or Schiff bases. The formation of an imine (which contains a C=N double bond) requires the condensation of an aldehyde or ketone with a primary amine (R-NH₂), followed by the elimination of a water molecule. libretexts.orgyoutube.com This elimination process necessitates the presence of two hydrogen atoms on the amine nitrogen.
Instead, secondary amines react with aldehydes or ketones that possess a hydrogen atom on the alpha-carbon to form enamines . masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction mechanism proceeds through the initial formation of a carbinolamine intermediate, similar to imine formation. ucalgary.ca However, because there is no second hydrogen on the nitrogen to eliminate, a proton is instead removed from the adjacent alpha-carbon, resulting in the formation of a C=C double bond adjacent to the nitrogen atom (an "ene-amine"). youtube.comyoutube.com This reaction is typically acid-catalyzed and reversible. libretexts.org
Table 5: Enamine Formation from a Secondary Amine
| Reactants | Catalyst | Conditions | Product Type |
|---|
Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugation (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the extension of the π-conjugated system of this compound. libretexts.org This extension is crucial for modifying the optoelectronic properties of the molecule, such as its absorption and emission wavelengths, and for enhancing its charge-transport capabilities. The most common strategies, Suzuki-Miyaura and Sonogashira couplings, require the initial introduction of a halide (typically bromine or iodine) onto one of the aromatic rings of the parent molecule to serve as a coupling site.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. For a halogenated derivative of this compound, this reaction would allow the introduction of new aryl or heteroaryl groups. For instance, coupling with phenylboronic acid would yield a phenyl-substituted derivative, effectively creating a more complex triarylamine structure. The reaction conditions typically involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate or potassium phosphate. mdpi.comnih.gov The choice of ligand on the palladium catalyst can be critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Aromatic Amines and Naphthalene Systems
| Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Yield | Reference |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene (B28343)/Ethanol/H₂O | Good | mdpi.com |
| 2,6-Dibromo-N,N'-bis(2-ethylhexyl)naphthalene diimide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Ball Mill (Solvent-free) | 83% | nih.gov |
| 2,2'-Dibromo-1,1'-binaphthalene | Phenylboronic acid derivatives | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High | researchgate.nethnuejs.edu.vn |
The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, also under palladium-copper catalysis. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is particularly valuable for introducing a rigid, linear alkyne linker into the molecular structure, which significantly extends the π-conjugation. By reacting a halogenated this compound with a terminal alkyne (e.g., phenylacetylene (B144264) or trimethylsilylacetylene), one can synthesize derivatives with enhanced electronic communication across the molecule. wikipedia.org The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine, which often doubles as the solvent. wikipedia.orgorganic-chemistry.org
Table 2: General Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Key Features | Reference |
| Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, Et₂NH) | Amine, DMF, or Ether | Classic conditions, mild, room temperature | wikipedia.orgorganic-chemistry.org |
| Pd(OAc)₂ / Ligand (e.g., SPhos) / CuI | K₂CO₃ | Ball Mill (Solvent-free) | Green chemistry approach, rapid reaction | nih.gov |
| Dipyridylpalladium complex | Tetra-n-butylammonium acetate (B1210297) (TBAA) | N-Methylpyrrolidinone (NMP) | Copper-free variant | wikipedia.org |
Through these coupling strategies, a wide array of derivatives with tailored electronic properties can be synthesized from this compound, making it a versatile building block for functional organic materials.
Synthesis of Polymeric Precursors through Functionalization
The core structure of this compound is analogous to many triarylamine compounds that are known to be excellent hole-transporting materials. researchgate.net Incorporating this moiety into a polymer backbone can yield materials that combine good charge transport properties with the superior film-forming capabilities and mechanical stability of polymers. The synthesis of such polymers requires the initial functionalization of the parent compound to create suitable monomers.
One common strategy is to introduce reactive groups at two different positions on the molecule, creating an A-B or A-A type monomer for step-growth polymerization. For example, introducing two halogen atoms (e.g., bromine) would create a dihalo-monomer that can undergo palladium-catalyzed polycondensation reactions (e.g., Suzuki or Sonogashira polymerization) with an appropriate di-boronic acid or di-alkyne co-monomer.
Alternatively, the this compound unit can be functionalized to create diamine monomers. These can then be reacted with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. ntu.edu.tw These polymers are often noted for their high thermal stability and excellent mechanical properties. The presence of the bulky tert-butyl group is particularly advantageous in this context, as it tends to disrupt intermolecular packing, thereby increasing the solubility of the resulting polymers in common organic solvents and facilitating their processing into thin films. ntu.edu.tw
A study on novel aromatic polyamides and polyimides functionalized with tert-butyltriphenylamine groups demonstrated that such polymers are readily soluble, can be cast into flexible films, and exhibit high glass transition temperatures (282-320 °C) and thermal stability (above 450 °C). ntu.edu.tw These polymers also showed promising electrochromic behavior, changing color upon oxidation. ntu.edu.tw By analogy, polymers derived from this compound would be expected to exhibit similar desirable properties for applications in organic electronics.
The functionalization could also involve adding polymerizable groups, such as vinyl or acrylate (B77674) moieties, to the aromatic rings. This would create a monomer suitable for chain-growth polymerization methods like free-radical polymerization, allowing the diarylamine unit to be incorporated as a pendant group on a flexible polymer backbone. hnuejs.edu.vn This approach allows for fine-tuning of the material properties by adjusting the main chain polymer and the concentration of the pendant functional group.
Applications in Advanced Materials Science
Polymer Chemistry and Materials (As a monomer or dopant)
The creation of informative data tables and a thorough analysis of research findings are contingent upon the availability of published studies that have investigated this specific compound. The absence of such dedicated research in accessible scientific databases prevents a factual and authoritative treatment of the subject as outlined. Therefore, it is not possible to generate the requested article while adhering to the strict requirements for detailed, scientifically-backed content focused solely on N-(4-tert-Butylphenyl)-2-naphthylamine.
Cross-linking Agents in Polymer Synthesis
Currently, there is a lack of specific research data demonstrating the use of this compound as a primary cross-linking agent in polymer synthesis. Cross-linking agents are crucial for modifying the mechanical properties of polymers, creating three-dimensional networks that enhance strength, thermal stability, and chemical resistance. While amine-containing compounds can, in principle, participate in cross-linking reactions (e.g., with epoxides or isocyanates), the specific reactivity and efficacy of this compound for this purpose have not been detailed in available scientific literature. The bulky tert-butyl and naphthyl groups might introduce significant steric hindrance, potentially limiting its reactivity and suitability as a conventional cross-linking agent.
Photoactive Materials and Molecular Switches
The application of this compound in the development of photoactive materials and molecular switches is not documented in existing research. Photoactive materials respond to light stimuli, leading to changes in their chemical or physical properties. This often involves photoisomerization, photo-redox reactions, or energy transfer processes. Molecular switches are a subset of these materials, capable of reversibly changing between two or more stable states upon light irradiation.
While related aromatic amine structures, such as triphenylamine, are widely used as building blocks for photoactive and electroactive materials due to their electron-donating nature and ability to form stable radical cations, specific studies on this compound are absent. researchgate.netrsc.org The potential for this compound to act as a photoactive center would depend on its photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state dynamics, which have not been characterized in the context of materials applications.
Stimuli-Responsive Materials (e.g., Mechanochromic, Thermochromic)
There is no available research demonstrating that this compound imparts stimuli-responsive properties, such as mechanochromism or thermochromism, to materials.
Mechanochromic materials change their color or fluorescence in response to mechanical force (e.g., grinding, shearing, or pressure). This phenomenon is often linked to changes in molecular packing or conformation in the solid state.
Thermochromic materials exhibit a reversible change in color with temperature. This is typically caused by a phase transition or a change in molecular conformation.
The development of such materials often involves molecules that can adopt different stable conformations or packing arrangements with distinct optical properties. rsc.orgnih.gov While the non-planar structure of this compound might suggest the possibility of polymorphism, which is often a prerequisite for mechanochromism, no studies have been published to confirm or investigate this behavior. Similarly, its potential as a component in thermochromic materials remains unexplored. Research on other functionalized molecules shows that properties like thermochromism are highly specific to the molecular structure and intermolecular interactions. rsc.org
Due to the lack of specific research findings, data tables for the aforementioned applications cannot be generated.
Coordination Chemistry and Ligand Design with N 4 Tert Butylphenyl 2 Naphthylamine
N-(Aryl)naphthylamines as Ligands for Transition Metal Complexes
N-(Aryl)naphthylamines can coordinate to metal centers through the nitrogen atom of the amine group. The lone pair of electrons on the nitrogen atom makes it a good Lewis base, capable of donating electron density to a Lewis acidic metal center. The naphthyl and aryl groups are bulky, which can provide steric hindrance around the metal center, influencing the coordination number and geometry of the complex. This steric bulk can also play a crucial role in catalysis by creating a specific chiral environment or by preventing catalyst deactivation pathways.
In its simplest form, N-(4-tert-Butylphenyl)-2-naphthylamine can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. In such complexes, the ligand occupies a single coordination site. The steric bulk of the tert-butylphenyl and naphthyl groups can influence the coordination geometry and the number of ligands that can bind to the metal. For instance, in a tetrahedral or square planar complex, the presence of bulky ligands like this compound might favor lower coordination numbers. The electronic properties of the aryl and naphthyl groups can also affect the electron density on the nitrogen atom, thereby modulating the donor strength of the ligand.
Amidate ions, which can be formed from related N-aryl amides, can also act as monodentate ligands, binding through the oxygen atom. This demonstrates the versatility of N-aryl compounds in coordination chemistry nih.gov.
While this compound itself is a monodentate ligand, it can be chemically modified to introduce additional donor atoms, transforming it into a multidentate ligand. Functionalization of the aryl or naphthyl rings with groups such as pyridyl, carboxylate, or phosphine (B1218219) moieties can create bidentate, tridentate, or even polydentate ligands. These multidentate ligands can form more stable chelate complexes with transition metals. The design of such ligands is a key strategy in creating catalysts with high activity and selectivity. For example, the introduction of pyridyl groups can lead to the formation of N,N'-bidentate ligands, which are known to form stable complexes with a variety of transition metals researchgate.net. The flexible coordination geometry of aryldiamine ligands allows them to adopt various coordination modes, from meridional to facial, depending on the other ligands present in the coordination sphere uu.nl.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(Aryl)naphthylamine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) can influence the structure and composition of the final complex. For instance, Schiff base complexes derived from 2-naphthylamine (B18577) are often synthesized by condensing the amine with an aldehyde, followed by reaction with a metal salt bhu.ac.in.
Characterization of the resulting metal complexes is crucial to determine their structure, composition, and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.
Common Characterization Techniques for Metal Complexes:
| Technique | Information Obtained |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the complex, confirming its empirical formula. |
| Molar Conductance | Measures the electrolytic nature of the complex in solution, indicating whether the ligands are coordinated or act as counter-ions. |
| Magnetic Susceptibility | Determines the number of unpaired electrons in the metal center, providing insight into its oxidation state and geometry. |
| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the N-H bond. The appearance of new bands in the low-frequency region can indicate the formation of M-N bonds bhu.ac.in. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives detailed information about the structure of the ligand and its coordination to the metal. Changes in chemical shifts upon coordination can confirm binding. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. |
For example, in the characterization of Schiff base complexes of 2-naphthylamine, a shift in the azomethine (-C=N-) stretching frequency in the IR spectrum upon complexation indicates the coordination of the nitrogen atom to the metal ion bhu.ac.in.
Catalytic Applications of Metal-N-(4-tert-Butylphenyl)-2-naphthylamine Complexes
Transition metal complexes are widely used as catalysts in a variety of organic reactions. The catalytic activity of a complex is highly dependent on the nature of the metal center and the surrounding ligands. The steric and electronic properties of this compound can be exploited to develop catalysts with specific activities and selectivities.
Metal complexes containing N-aryl amine ligands can be effective catalysts for oxidation and reduction reactions. For instance, they can catalyze the oxidation of alcohols, alkenes, and sulfides. The mechanism of these reactions often involves the metal center cycling between different oxidation states. The ligand can influence the redox potential of the metal and stabilize the active catalytic species.
For example, transition metal complexes are known to catalyze the oxidation of thioethers to sulfoxides and sulfones using oxidants like tert-butyl hydroperoxide (TBHP) nih.gov. Similarly, the oxidation of cyclohexane can be catalyzed by metal-N4 complexes rsc.org. While specific studies on this compound complexes in this area are not widely reported, the principles from related systems suggest their potential. The tert-butyl group, in particular, is relevant in the context of oxidation catalysis, as seen in studies on the catalytic oxidation of 4-tert-butyltoluene researchgate.net.
Complexes of N-(Aryl)naphthylamines can also be employed in a range of other organic transformations, such as C-C and C-N bond-forming reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules. The ligand can play a crucial role in controlling the regioselectivity and stereoselectivity of these reactions.
Transition metal-catalyzed C-H amination is a powerful tool for the synthesis of N-functionalized molecules acs.org. Although direct examples involving this compound are scarce, related N-aryl compounds have been used in organocatalytic atroposelective arylation of 2-naphthylamines researchgate.net. This highlights the potential of this class of compounds in facilitating challenging organic transformations. The use of transition metal complexes as catalysts is a cornerstone of modern organic synthesis acs.orgresearchgate.net.
Interactions in Supramolecular Assemblies
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonding and π-π stacking are two of the most significant non-covalent forces that direct the self-assembly of molecules.
Hydrogen Bonding: The secondary amine group (-NH-) in N-(4-tert-Butylphenyl)-2-naphthylamine can act as a hydrogen bond donor. This allows the molecule to interact with hydrogen bond acceptors, which could be other molecules of the same type or different co-formers. In a pure solid form, it is conceivable that N-H···π interactions, where the amine proton interacts with the electron-rich π-system of a neighboring naphthalene (B1677914) or phenyl ring, could occur. However, a detailed analysis of the crystal structure of this compound, which would confirm the presence and nature of such hydrogen bonds, is not readily found in published literature. For comparison, in the crystal structure of a related but different molecule, (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, an intramolecular hydrogen bond is observed, but intermolecular hydrogen bonds are absent, potentially due to the steric hindrance from the bulky tert-butyl groups. wikipedia.org
π-π Stacking Interactions: The naphthalene and phenyl rings in this compound provide extensive aromatic surfaces that could lead to π-π stacking interactions. These interactions, arising from the dispersion and electrostatic forces between aromatic rings, are a major driving force in the packing of many aromatic compounds. The geometry of these interactions can vary, from face-to-face to parallel-displaced or T-shaped arrangements. The presence of the bulky tert-butyl group might influence the ability of the aromatic rings to approach each other closely, potentially hindering or modifying the typical π-π stacking arrangements. In the aforementioned related naphthoquinone imine derivative, π-π stacking interactions were reported to be absent, with the aromatic rings being significantly separated. wikipedia.org This suggests that the steric bulk of the tert-butyl group can indeed play a significant role in preventing close packing of the aromatic systems. Specific experimental data from the crystal structure of this compound would be necessary to definitively characterize the π-π stacking interactions in its solid state.
Co-crystallization and Crystal Engineering
Co-crystallization is a powerful technique in crystal engineering used to design new solid forms of a substance with modified physicochemical properties. nih.gov This is achieved by crystallizing a target molecule with a stoichiometric amount of a second component, known as a co-former. nih.gov The components in a co-crystal are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov
Given the presence of a hydrogen bond donor (the N-H group) and potential acceptor sites (the π-systems of the aromatic rings), this compound is a candidate for forming co-crystals with various co-formers. Suitable co-formers would typically possess complementary functional groups, such as carboxylic acids, amides, or other heterocycles capable of forming robust hydrogen bonds. The formation of co-crystals could potentially alter properties such as solubility and thermal stability.
Various methods are employed for the preparation of co-crystals, including:
Solvent Evaporation: Dissolving the active pharmaceutical ingredient (API) and co-former in a common solvent and allowing the solvent to evaporate slowly. nih.gov
Grinding: Mechanically grinding the two solid components together, sometimes with the addition of a small amount of liquid (liquid-assisted grinding). nih.gov
Slurrying: Stirring a suspension of the two components in a solvent where they have limited solubility. nih.gov
Despite the potential for this compound to form co-crystals, a search of the Cambridge Structural Database and the broader scientific literature did not yield specific examples of co-crystals involving this compound. Therefore, there is no available data on its co-crystal formation with different co-formers or the resulting crystal structures and properties.
Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.org Common host molecules include cyclodextrins, calixarenes, cucurbiturils, and crown ethers, which possess cavities or binding pockets of specific sizes and shapes. wikipedia.orgscilit.com
Aromatic amines can act as guests in host-guest systems. youtube.comyoutube.com For instance, they can be encapsulated within the hydrophobic cavity of a host molecule in an aqueous environment, driven by the hydrophobic effect and potentially stabilized by van der Waals forces and hydrogen bonds. wikipedia.org The bulky and hydrophobic nature of the tert-butylphenyl and naphthyl groups of this compound makes it a plausible candidate for inclusion within a suitably sized host cavity.
The binding of a guest molecule to a host can be studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy, to determine the stoichiometry and binding affinity of the complex.
However, there is a lack of specific studies in the available literature detailing the inclusion of this compound as a guest molecule within any common host systems. Research on the host-guest chemistry of aromatic amines has been reported for other aniline (B41778) derivatives, but not specifically for this compound. acs.org
Self-Assembly in Solution and at Interfaces
The self-assembly of molecules into well-defined nanostructures in solution is a bottom-up approach to creating functional materials. This process is driven by a delicate balance of non-covalent interactions. For amphiphilic molecules, the hydrophobic and hydrophilic parts of the molecule direct their organization in aqueous media. While this compound is primarily hydrophobic, the introduction of polar functional groups could induce self-assembly into structures like micelles, vesicles, or nanofibers.
The self-assembly of naphthalimide derivatives, which also contain a naphthalene core, has been studied, demonstrating the potential for these types of molecules to form organized aggregates. scilit.comnih.govresearchgate.net The nature of the solvent plays a critical role in directing the self-assembly process. researchgate.net
At interfaces, such as the air-water or liquid-liquid interface, molecules can also self-assemble to form ordered monolayers. This is often observed with amphiphilic molecules that orient themselves to minimize unfavorable interactions.
Currently, there are no specific research articles that describe the self-assembly of this compound in solution or at interfaces to form distinct nanostructures. Such studies would require modifications to the molecular structure to impart amphiphilicity or the use of specific solvent systems to drive the aggregation process.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Improved Efficiency
The industrial viability and accessibility of N-(4-tert-Butylphenyl)-2-naphthylamine for advanced applications are contingent on the development of highly efficient, cost-effective, and environmentally benign synthetic methodologies. Future research should prioritize moving beyond traditional synthesis protocols.
One promising avenue involves the exploration of novel catalytic systems. For instance, the development of a nitrosonium-initiated C–N bond formation strategy has recently been reported for the synthesis of diarylamines. acs.org This method utilizes nitrosoarene as a key intermediate, activated by a nitrosonium ion (NO+) to form the second C-N bond, and has been shown to be effective under strongly acidic conditions with dichloromethane (B109758) as the solvent. acs.org Adapting such a method for the synthesis of this compound could offer a more efficient route.
Exploration of Advanced Functional Materials Applications
The inherent electronic properties of diarylamines make them prime candidates for advanced functional materials. acs.org this compound, with its combination of the bulky, electron-donating tert-butylphenyl group and the extended π-system of the naphthyl moiety, is particularly promising.
A significant area for future research is its application in organic electronics. researchgate.net Diarylamines are recognized for their hole-transporting capabilities, which are crucial for devices like Organic Light-Emitting Diodes (OLEDs) and photovoltaics. acs.org A major focus should be on its potential as an emitter material, specifically within the framework of Thermally Activated Delayed Fluorescence (TADF). researchgate.net TADF materials are critical for the next generation of high-efficiency, low-cost OLED displays. researchgate.net Research has shown that bridged diarylamine derivatives can be engineered into highly efficient green-emitting TADF emitters. rsc.org Future studies could involve the synthesis of novel structures based on the this compound scaffold to tune the emission properties and achieve high quantum efficiencies and narrow emission spectra, which are desirable for high-resolution displays. rsc.orgresearchgate.net
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid materials, which combine the distinct properties of organic and inorganic components, offers a pathway to novel functionalities. Future research should explore the integration of this compound as an organic component in such systems.
One potential direction is the development of hybrid solids based on N-containing aromatic Brønsted bases and chlorometallates. researchgate.net The amine functionality in this compound could act as a Brønsted base to interact with inorganic metal halide frameworks, creating structured hybrid materials with unique photophysical or electronic properties. Another avenue is the use of this diarylamine in the formation of gelled materials with polycyclic aromatic diimides, such as naphthalene (B1677914) diimide (NDI) or perylene (B46583) diimide (PDI). researchgate.net These self-assembled structures can form nanofibers with tailored photoelectric properties, making them suitable as acceptor materials in organic photovoltaics. researchgate.net Investigating the self-assembly behavior of this compound with various inorganic nanoparticles or metal complexes could lead to new classes of sensors, catalysts, or optoelectronic components.
In-depth Mechanistic Understanding of Complex Reactions
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. While direct mechanistic studies on this specific compound are limited, related research points toward productive future inquiries.
For example, detailed mechanistic studies using Density Functional Theory (DFT) have been employed to understand the regioselective ortho-amination of 2-naphthol (B1666908) with hydrazine (B178648) derivatives. researchgate.net This research successfully evaluated multiple possible reaction pathways to determine the most energetically favorable route, which was in excellent agreement with experimental results. researchgate.net A similar in-depth computational and experimental approach could be applied to understand the reactivity of the N-H bond and the aromatic rings in this compound in various chemical transformations, such as electrophilic substitution, oxidation, or coupling reactions. Furthermore, mechanistic investigations into how diarylamine derivatives interact with biological targets, such as kinases, have been conducted, providing a framework for understanding structure-activity relationships, even if the end application is material-based rather than biological. frontiersin.orgnih.gov
Theoretical and Computational Refinements for Predictive Modeling
Advances in computational chemistry provide powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. Future research should leverage and refine these models for this compound.
Theoretical calculations, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict key electronic and photophysical properties. This includes calculating the HOMO/LUMO energy levels to assess its suitability as a hole-transport material, predicting its absorption and emission spectra, and estimating the energy gap between its singlet and triplet excited states to evaluate its potential as a TADF emitter. researchgate.net As demonstrated in studies on the amination of 2-naphthol, computational models can accurately predict reaction outcomes and elucidate complex mechanisms by comparing the Gibbs free energies of different pathways. researchgate.net Refining these models with high-level basis sets and accounting for solvent effects will improve their predictive power, enabling the in silico design of novel this compound derivatives with optimized properties for specific applications in advanced materials before undertaking costly and time-consuming laboratory synthesis.
Q & A
Basic Question: What are the recommended synthesis methods for N-(4-tert-Butylphenyl)-2-naphthylamine to ensure high purity?
Methodological Answer:
Synthesis typically involves coupling 2-naphthylamine with 4-tert-butylphenyl precursors via Buchwald-Hartwig amination or Ullmann coupling. Key steps include:
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient C–N bond formation.
- Solvent Optimization : Toluene or dioxane at reflux (100–120°C) improves reaction yield.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol ensures >98% purity .
- Characterization : Confirm structure via / NMR, FT-IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.8–8.5 ppm) and tert-butyl groups (δ 1.3 ppm, singlet). NMR confirms quaternary carbons (tert-butyl C: ~34 ppm) .
- FT-IR : Detects N–H stretches (~3400 cm) and aromatic C=C vibrations (~1600 cm) .
- Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H] at m/z 306.1852) to verify molecular formula .
- UV-Vis : λmax ~255 nm (naphthyl π→π* transitions) .
Basic Question: What safety protocols should be followed given structural similarities to carcinogenic 2-naphthylamine?
Methodological Answer:
- Containment : Use fume hoods, sealed glove boxes, and HEPA filters to prevent inhalation/contact .
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators (N95 or higher) .
- Waste Disposal : Deactivate via oxidation (e.g., KMnO4/H2SO4) before disposal as hazardous waste .
- Monitoring : Regular bladder cytology screenings for chronic handlers due to 2-naphthylamine’s bladder carcinogenicity .
Advanced Question: How can metabolic activation pathways of this compound be investigated to assess carcinogenic potential?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models : Administer orally to transgenic rodents (e.g., Tg.rasH2 mice) and monitor urinary bladder tumors histologically over 18–24 months .
Advanced Question: How to resolve discrepancies in toxicological data for this compound?
Methodological Answer:
- Dose-Response Analysis : Conduct subchronic (90-day) and chronic (2-year) studies in multiple species (e.g., rats, monkeys) with varying doses (10–200 mg/kg/day). Compare tumor incidence using Kaplan-Meier survival curves .
- Mechanistic Studies :
Advanced Question: How to design studies evaluating DNA interaction, given structural analogs form adducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
